Solubility Profile & Stability of 3-Nitrobenzoyl Bromide: A Technical Guide
Solubility Profile & Stability of 3-Nitrobenzoyl Bromide: A Technical Guide
The following technical guide details the solubility profile and physicochemical behavior of 3-Nitrobenzoyl bromide , a highly reactive acyl halide intermediate.
CAS Number: 13277-62-8
Chemical Class: Acyl Bromide / Nitroaromatic
Molecular Formula:
Executive Summary
3-Nitrobenzoyl bromide is a specialized electrophile used primarily in the synthesis of 3-nitrobenzoic acid derivatives (esters, amides) and Friedel-Crafts acylations.[1] Unlike stable organic solids, its "solubility profile" is inextricably linked to its hydrolytic instability .[1]
Critical Insight: This compound does not possess a static solubility value in protic solvents.[1] In water, alcohols, or amines, it undergoes rapid solvolysis , converting into 3-nitrobenzoic acid or its corresponding derivatives.[1] Therefore, solubility data must be categorized into Inert Solvation (true physical solubility) and Reactive Consumption (chemical degradation).[1]
This guide provides a validated framework for solvent selection, distinguishing between thermodynamically stable solutions and kinetically unstable reaction mixtures.[1]
Physicochemical Characterization
Understanding the lattice energy and polarity of 3-Nitrobenzoyl bromide allows for predictive solubility modeling in the absence of extensive empirical data.[1]
| Property | Value / Characteristic | Implication for Solubility |
| Physical State | Low-melting solid or semi-solid (Est.[1] MP: 30–50°C)* | Highly soluble in organic solvents with moderate polarity due to low lattice energy.[1] |
| Polarity | High (Nitro group + Carbonyl) | Requires polar aprotic or chlorinated solvents for high-concentration dissolution.[1] |
| Reactivity | Electrophilic Acyl Bromide | Violent reaction with nucleophiles (OH, NH groups).[1] |
| Leaving Group | Bromide ( | Better leaving group than chloride; more reactive and moisture-sensitive than 3-nitrobenzoyl chloride.[1] |
*Note: While the chloride analog (3-nitrobenzoyl chloride) melts at 34°C, the bromide typically exhibits a similar or slightly higher melting point due to increased molecular weight, though often depressed by impurities.[1]
Solvent Compatibility Landscape
The following matrix categorizes solvents based on their thermodynamic capacity to dissolve the solute versus their kinetic tendency to degrade it.
Class A: Inert Solvents (Recommended)
These solvents dissolve 3-Nitrobenzoyl bromide chemically unchanged.[1] Ideal for storage, transport, and reaction media.[1]
| Solvent | Solubility Rating | Technical Notes |
| Dichloromethane (DCM) | Excellent | Primary choice.[1] High solubility due to polarizability match.[1] Easily removed (low BP). |
| Chloroform ( | Excellent | Similar to DCM but often contains ethanol stabilizer (must use amylene-stabilized or acid-free).[1] |
| Toluene | Good | Excellent for reflux reactions.[1] Lower solubility at RT compared to DCM but stable.[1] |
| Tetrahydrofuran (THF) | Good | Must be anhydrous .[1] Ethers can form peroxides; ensure BHT-free if sensitive.[1] |
| Ethyl Acetate | Moderate | Good solubility, but ensure strictly anhydrous to prevent hydrolysis.[1] |
Class B: Reactive Solvents (Strictly Prohibited)
These act as substrates, not solvents.[1] Contact results in immediate degradation.
| Solvent | Reaction Product | Mechanism |
| Water | 3-Nitrobenzoic acid + HBr | Hydrolysis (Violent/Exothermic).[1] |
| Methanol | Methyl 3-nitrobenzoate | Methanolysis (Rapid).[1] |
| Ethanol | Ethyl 3-nitrobenzoate | Ethanolysis.[1] |
| Diethylamine | N,N-Diethyl-3-nitrobenzamide | Aminolysis (Exothermic).[1] |
Class C: Conditional Solvents (Use with Caution)
| Solvent | Risk Factor | Mitigation |
| Acetone | Enolization / Aldol | Can react with acid bromides under acidic/basic catalysis.[1] Use only for rapid, low-temp transfers. |
| DMF / DMSO | Vilsmeier / Oxidation | DMF can react with acyl halides to form reactive iminium salts.[1] DMSO is hygroscopic and can act as an oxidant.[1] Avoid for storage. |
Reaction Mechanism & Degradation Pathways
The "solubility" in protic solvents is actually a bimolecular nucleophilic substitution (
Figure 1: Reactivity pathways determining the fate of 3-Nitrobenzoyl bromide in different solvent classes.[1]
Experimental Protocol: Inert Solubility Screening
Objective: To determine the solubility limit without inducing chemical decomposition.
Safety Warning: 3-Nitrobenzoyl bromide is a lachrymator and corrosive.[1] HBr gas is evolved upon contact with moisture.[1] All operations must be performed in a fume hood.[1]
Materials
-
Solute: 3-Nitrobenzoyl bromide (freshly opened/stored under
).[1] -
Solvent: Anhydrous Dichloromethane (dried over
or molecular sieves). -
Atmosphere: Dry Nitrogen or Argon balloon.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of nitrogen.
-
Weighing: Rapidly weigh 100 mg of 3-Nitrobenzoyl bromide into the tube. Cap immediately.
-
Solvent Addition: Add anhydrous solvent in 100
aliquots via syringe through the septum. -
Observation: Agitate (vortex/sonicate) after each addition.
-
Endpoint: Record the volume required for complete dissolution (clear solution).
-
Calculation: Solubility (
) = Mass ( ) / Volume ( ).[1]
-
Validation Check:
To confirm the solute has not degraded during the test, take a
-
Intact: Strong Carbonyl stretch at ~1800
(Acid Bromide).[1] -
Degraded: Broad OH stretch (3000-2500
) and shifted Carbonyl ~1690 (Carboxylic Acid).[1]
Solvent Selection Decision Tree
Use this logic flow to select the appropriate solvent for your specific application.
Figure 2: Decision logic for solvent selection based on application parameters.
References
-
Lide, D. R. (Ed.).[1][2] (2009).[1][2] CRC Handbook of Chemistry and Physics (90th ed.).[1] CRC Press.[1][3] (Data on physical constants of benzoyl halides).
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 3-Nitrobenzoyl chloride. (Used as homologous reference for handling and reactivity).[1] Link
-
Bentley, T. W., & Harris, H. C. (1986).[1] Solvolyses of para-substituted benzoyl chlorides in trifluoroethanol and in highly aqueous media. Journal of the Chemical Society, Perkin Transactions 2, 619–624.[1] (Mechanistic insight into solvolysis of nitro-substituted benzoyl halides). Link[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for handling acid halides).
